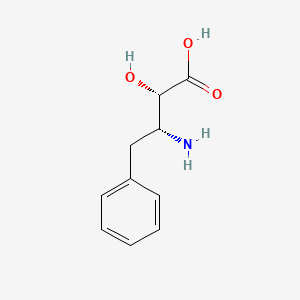

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Description

BenchChem offers high-quality (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSJMFGYNFIFRK-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974964 |

Source

|

| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59554-14-2 |

Source

|

| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Abstract

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA) is the core structural motif of Bestatin (also known as Ubenimex), a natural dipeptide isolated from Streptomyces olivoreticuli.[1] Bestatin, chemically N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a potent, competitive, and reversible protease inhibitor with a remarkably broad spectrum of biological activities.[1][2] This guide provides a comprehensive exploration of its multifaceted mechanism of action, focusing on its primary enzymatic targets and the resultant downstream physiological effects. We will dissect the molecular interactions that underpin its roles as an immunomodulator, an anti-inflammatory agent, and an anti-neoplastic compound, providing field-proven experimental protocols for researchers investigating this versatile molecule.

Introduction: The Significance of a Unique Amino Acid

The biological activity of Bestatin is conferred by its unique N-terminal amino acid, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid.[3] This non-proteinogenic α-hydroxy-β-amino acid is a transition-state analog for several zinc metalloproteases, which is the foundational principle of its inhibitory action. Initially identified for its immunomodulatory properties, subsequent research has revealed a complex mechanism centered on the inhibition of multiple, seemingly disparate enzymes.[2][4] This pleiotropic activity makes it a subject of intense study for diverse therapeutic applications, from oncology to the treatment of lymphedema.[1][5]

Core Mechanism of Action: A Multi-Target Protease Inhibitor

Bestatin does not act on a single receptor or pathway but rather derives its efficacy from inhibiting a class of enzymes known as aminopeptidases. These enzymes cleave N-terminal amino acids from peptides and proteins, playing critical roles in protein degradation, peptide hormone regulation, and antigen presentation.

Primary Enzymatic Targets

The principal targets of Bestatin are cell-surface and intracellular zinc-dependent aminopeptidases. The inhibition of these enzymes disrupts critical biological pathways.

| Target Enzyme | Alternative Name(s) | Key Biological Role | Consequence of Inhibition |

| Leukotriene A4 Hydrolase (LTA4H) | LTA4H | Dual-function: Epoxide hydrolase activity converts LTA4 to Leukotriene B4 (LTB4); Aminopeptidase activity degrades peptides. | Anti-inflammatory effect : Blocks production of LTB4, a potent neutrophil chemoattractant.[4][6] |

| Aminopeptidase N (APN) | CD13, Alanyl Aminopeptidase | Cleavage of peptides; role in angiogenesis, tumor cell invasion, and viral entry. | Anti-cancer & Immunomodulatory : Inhibits tumor growth and invasion; modulates immune cell function.[7][8] |

| Aminopeptidase B (APB) | Arginyl Aminopeptidase | Cleavage of N-terminal Arg and Lys residues. | Immunomodulatory : Prevents degradation of immunomodulatory peptides like tuftsin.[2][4] |

| Enkephalinases | Various | Degradation of endogenous opioid peptides (enkephalins). | Analgesic effect : Potentiates the action of enkephalins by increasing their half-life.[2] |

| Leucyl/Cystinyl Aminopeptidase | Oxytocinase, Vasopressinase | Degradation of peptide hormones like oxytocin and vasopressin. | Hormonal Regulation : Prevents the breakdown of key peptide hormones.[1] |

Structural Basis of Inhibition

The (2S,3R)-α-hydroxy-β-amino acid structure of the AHPA moiety is the key to its inhibitory power. The hydroxyl group coordinates with the active-site zinc ion of the target metalloprotease, while the overall structure mimics the tetrahedral transition state of peptide bond hydrolysis. This allows Bestatin to bind tightly and competitively to the enzyme's active site, blocking access to natural substrates.

Downstream Signaling and Physiological Consequences

The inhibition of the enzymes listed above triggers distinct and therapeutically relevant physiological responses.

The Anti-Inflammatory Pathway: LTA4H Inhibition

The most well-defined pathway for Bestatin's anti-inflammatory action is through the inhibition of LTA4H. This enzyme is a pivotal point in the arachidonic acid cascade, responsible for synthesizing Leukotriene B4 (LTB4), a powerful lipid mediator of inflammation.[4] Elevated levels of LTB4 are implicated in chronic inflammatory diseases, including lymphedema.[5][9] By blocking LTA4H, Bestatin effectively reduces LTB4 levels, thereby mitigating inflammation, improving lymphatic function, and promoting tissue repair.[5][9] This mechanism is the basis for its investigation in clinical trials for secondary lymphedema.[5]

Caption: Inhibition of the LTB4 Inflammatory Pathway by Bestatin.

The Immunomodulatory Pathway

Bestatin's immunomodulating effects are multifaceted. It directly stimulates lymphocytes and monocytes by binding to cell surface aminopeptidases like APN/CD13.[2][6] Furthermore, by inhibiting Aminopeptidase B, it prevents the breakdown of tuftsin, a tetrapeptide that enhances phagocytic activity.[2] Clinically, this translates to an increase in T-cell counts and enhanced Natural Killer (NK) cell activity in patients.[10]

Caption: Immunomodulatory Mechanisms of Bestatin.

Anti-Oncogenic Effects

The anti-cancer properties of Bestatin are linked to the inhibition of APN/CD13, which is often overexpressed on tumor cells and vasculature. By inhibiting APN, Bestatin can:

-

Induce Apoptosis : It has been shown to induce DNA fragmentation and enhance caspase-3 activity in leukemic cell lines.[6]

-

Inhibit Angiogenesis : It can inhibit the formation of new blood vessels that tumors need to grow.[6]

-

Reduce Invasion : By inhibiting the degradation of the extracellular matrix, it can limit the spread of tumor cells.[6]

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action, specific assays are required. The following protocols provide a framework for researchers.

Protocol: Aminopeptidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potential of a compound against Aminopeptidase N.

Objective: To calculate the IC50 value of Bestatin against purified Aminopeptidase N.

Materials:

-

Purified recombinant human Aminopeptidase N (APN/CD13).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate: L-Alanine-p-nitroanilide (Ala-pNA).

-

Inhibitor: Bestatin (Ubenimex).

-

96-well microplate and plate reader (405 nm).

Methodology:

-

Prepare Reagents:

-

Dissolve Bestatin in DMSO to create a 10 mM stock solution. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 1 nM to 100 µM).

-

Dissolve Ala-pNA substrate in DMSO and dilute in Assay Buffer to a final working concentration of 200 µM.

-

Dilute purified APN enzyme in Assay Buffer to a working concentration of 10 ng/µL.

-

-

Assay Setup (in a 96-well plate):

-

Add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of Bestatin dilutions to test wells. Add 10 µL of Assay Buffer/DMSO to control wells.

-

Add 20 µL of diluted APN enzyme solution to all wells except the "substrate blank" wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add 20 µL of the Ala-pNA substrate solution to all wells to start the reaction.

-

-

Data Collection:

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader. The product, p-nitroaniline, is yellow.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates relative to the uninhibited control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Workflow: Cell-Based LTB4 Production Assay

This workflow outlines the process for measuring the effect of Bestatin on LTB4 production in stimulated human neutrophils.

Caption: Experimental Workflow for Measuring LTB4 Inhibition.

Conclusion and Future Directions

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid, the active component of Bestatin, is a paradigm of a multi-target therapeutic agent. Its ability to competitively inhibit several key zinc metalloproteases gives rise to a unique combination of anti-inflammatory, immunomodulatory, and anti-neoplastic effects. The inhibition of LTA4H and the subsequent reduction of pro-inflammatory LTB4 is a particularly promising mechanism for treating inflammatory diseases like lymphedema.[9] Future research should focus on developing derivatives of the AHPA scaffold that exhibit greater selectivity for specific aminopeptidases, potentially leading to therapies with enhanced efficacy and reduced off-target effects. The foundational insights into its mechanism continue to drive innovation in drug development, highlighting the power of natural products to inspire novel therapeutic strategies.

References

- MedChemExpress. Bestatin (Ubenimex) | Aminopeptidase N/Leukotriene A4 Hydrolase Inhibitor.

- Patsnap Synapse. (2024).

- Selleck Chemicals. Bestatin (Ubenimex)

- Sigma-Aldrich. (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride.

- Wikipedia. Ubenimex.

- Mathé, G. (1991). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Biomedicine & Pharmacotherapy.

- Oka, S. (1980).

- The Lymphie Life. (2017). A pill for lymphedema? Talking ubenimex's potential with Dr. Quan of Eiger BioPharmaceuticals.

- Ikeda, S., et al. (1988). [Phase III controlled studies of bestatin in malignant tumors of the skin--results of treatment of squamous cell carcinoma and genital Paget's disease]. Gan To Kagaku Ryoho.

- Various Authors.

- Woodruff School of Mechanical Engineering. (2017).

- LEAPChem. (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid丨CAS 59554-14-2.

- Umezawa, H., et al. (1976). X-RAY STRUCTURE DETERMINATION OF (2S, 3R)

- BOC Sciences. (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid.

Sources

- 1. Ubenimex - Wikipedia [en.wikipedia.org]

- 2. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. X-RAY STRUCTURE DETERMINATION OF (2S, 3R)-3-AMINO-2-HYDROXY-4-PHENYLBUTANOIC ACID, A NEW AMINO ACID COMPONENT OF BESTATIN [jstage.jst.go.jp]

- 4. What is Ubenimex used for? [synapse.patsnap.com]

- 5. thelymphielife.com [thelymphielife.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. astralscientific.com.au [astralscientific.com.au]

- 9. me.gatech.edu [me.gatech.edu]

- 10. A review of clinical studies of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enantioselective Synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid

Abstract

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous biologically active molecules.[1] Its unique stereochemistry is a key feature in the structure of bestatin, a natural dipeptide inhibitor of aminopeptidases that has found clinical use in cancer chemotherapy.[2][3] This technical guide provides a comprehensive overview of the principal enantioselective strategies for the synthesis of (2S,3R)-AHPBA, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of various synthetic routes, including diastereoselective reactions, asymmetric catalysis, and enzymatic resolutions, offering detailed experimental protocols and field-proven insights to facilitate their practical application.

Introduction: The Significance of (2S,3R)-AHPBA

The α-hydroxy-β-amino acid motif present in (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is a privileged scaffold in medicinal chemistry. Beyond its role in bestatin, this structural unit is integral to a range of protease inhibitors, including those targeting HIV protease and renin.[1] The precise spatial arrangement of the hydroxyl, amino, and phenyl groups is paramount for potent and selective biological activity. Consequently, the development of efficient and highly stereocontrolled synthetic routes to access enantiomerically pure (2S,3R)-AHPBA is of paramount importance for advancing drug discovery and development programs.

This guide will explore several robust methodologies, each with its own set of advantages and considerations. The selection of a particular synthetic strategy will often depend on factors such as scale, available starting materials, and the desired level of stereochemical purity.

Strategic Approaches to Enantioselective Synthesis

The synthesis of molecules with multiple stereocenters, such as (2S,3R)-AHPBA, presents a significant challenge. The key is to control the formation of two adjacent stereocenters with the desired (2S,3R) configuration. The primary strategies employed can be broadly categorized as:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

-

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity.

-

Diastereoselective Reactions: Using a chiral auxiliary or a chiral substrate to direct the stereochemical outcome of a reaction.

-

Enzymatic Resolutions: Separating a racemic mixture using stereoselective enzymes.

This guide will focus on the most impactful and widely adopted methods within these categories.

Sharpless Asymmetric Aminohydroxylation: A Powerful Tool

The Sharpless Asymmetric Aminohydroxylation (AA) is a cornerstone of modern organic synthesis, enabling the direct conversion of alkenes into vicinal amino alcohols with high enantioselectivity.[4][5] This method has been successfully applied to the synthesis of the AHPBA core.[6]

Mechanistic Rationale

The AA reaction involves the osmium-catalyzed addition of an amino group and a hydroxyl group across a double bond.[5] The key to its success lies in the use of chiral cinchona alkaloid-derived ligands, which coordinate to the osmium center and create a chiral environment. This directs the facial selectivity of the alkene addition, leading to a preponderance of one enantiomer.

The regioselectivity of the aminohydroxylation of cinnamates can be controlled by the choice of the ligand.[7] While phthalazine (PHAL) ligands typically favor the formation of the α-amino-β-hydroxy product, anthraquinone (AQN) ligands can reverse the regioselectivity to yield the desired α-hydroxy-β-amino acid precursor.[7]

Figure 1. A simplified workflow of the Sharpless Asymmetric Aminohydroxylation for the synthesis of (2S,3R)-AHPBA.

Experimental Protocol: Asymmetric Aminohydroxylation of Ethyl Cinnamate

This protocol is adapted from literature procedures for the synthesis of α-hydroxy-β-amino acid derivatives.[6]

Materials:

-

Ethyl cinnamate

-

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

-

(DHQ)₂AQN (hydroquinine 1,4-anthraquinonediyl diether)

-

Benzyl carbamate

-

tert-Butyl hypochlorite

-

Sodium hydroxide

-

tert-Butanol

-

Water

-

Ethyl acetate

-

Saturated sodium sulfite solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of benzyl carbamate in tert-butanol and water is added sodium hydroxide. The mixture is stirred until a clear solution is obtained.

-

The solution is cooled to 0 °C, and tert-butyl hypochlorite is added dropwise. The reaction is stirred for 15 minutes to form the N-chloro-N-sodio carbamate.

-

In a separate flask, potassium osmate(VI) dihydrate and (DHQ)₂AQN are dissolved in a mixture of tert-butanol and water.

-

The ethyl cinnamate is added to the catalyst solution, and the mixture is cooled to 0 °C.

-

The freshly prepared N-chloro-N-sodio carbamate solution is added to the reaction mixture.

-

The reaction is stirred at 0 °C until completion, as monitored by TLC.

-

The reaction is quenched by the addition of saturated sodium sulfite solution.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the protected (2S,3R)-3-(benzyloxycarbonyl)amino-2-hydroxy-4-phenylbutanoic acid ethyl ester.

-

Subsequent deprotection (e.g., hydrolysis of the ester and hydrogenolysis of the Cbz group) yields (2S,3R)-AHPBA.

| Parameter | Typical Value |

| Enantiomeric Excess (ee) | >95% |

| Diastereomeric Ratio (dr) | >20:1 |

| Yield | 70-85% |

| Table 1. Typical results for the Sharpless Asymmetric Aminohydroxylation of ethyl cinnamate. |

Diastereoselective Aldol-Type Reactions

Another powerful strategy involves the diastereoselective addition of a nucleophile to a chiral aldehyde. This approach leverages a pre-existing stereocenter to control the formation of a new one.

Nitroaldol (Henry) Reaction

A practical synthesis of (-)-bestatin has been reported utilizing a diastereoselective nitroaldol reaction.[8] This method involves the addition of nitromethane to a chiral N-Boc-D-phenylalaninal.

Figure 2. Key steps in the diastereoselective nitroaldol approach to (2S,3R)-AHPBA.

Experimental Protocol: Diastereoselective Nitroaldol Reaction

This protocol is based on the synthesis of (-)-bestatin reported by Lee et al.[8]

Materials:

-

Boc-D-phenylalaninal (Boc-D-Phe-H)

-

Nitromethane

-

Sodium hydride

-

15-crown-5

-

Diethyl ether

-

Hexane

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid

-

Methanol

-

Sodium methoxide

-

Ozone

-

Dimethyl sulfide

Procedure:

-

To a suspension of sodium hydride in diethyl ether/hexane, add 15-crown-5 and nitromethane at 0 °C.

-

Add a solution of Boc-D-Phe-H in diethyl ether dropwise.

-

Stir the reaction mixture at room temperature until completion.

-

Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

Protect the resulting diol as an acetonide using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

-

The diastereomers are separated by column chromatography.

-

The desired trans-oxazolidine is subjected to a Nef reaction. The nitro group is converted to a carbonyl group using a base (e.g., sodium methoxide) followed by ozonolysis and a reductive workup (e.g., dimethyl sulfide).

-

The resulting aldehyde is then oxidized to the carboxylic acid, and subsequent deprotection yields (2S,3R)-AHPBA.

| Parameter | Typical Value |

| Diastereomeric Ratio (dr) | >16:1 |

| Overall Yield (from Boc-D-Phe-H) | ~25% |

| Table 2. Key outcomes of the diastereoselective nitroaldol synthesis.[8] |

Chiral Pool Synthesis from D-Mannitol

Readily available and inexpensive chiral starting materials, such as carbohydrates, can be elaborated into complex chiral molecules. D-mannitol has been used as a starting material for the stereoselective synthesis of precursors to AHPBA.[9][10]

Synthetic Strategy

The synthesis typically involves the selective protection and manipulation of the multiple hydroxyl groups of D-mannitol to create a key intermediate with the desired stereochemistry. Ring-closing metathesis (RCM) is often a key step in constructing cyclic precursors that can then be cleaved to afford the acyclic AHPBA backbone.[9]

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective method for separating enantiomers from a racemic mixture. Lipases are commonly employed for the kinetic resolution of esters of 2-hydroxy-4-phenylbutyric acid.[11]

Principle of Kinetic Resolution

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much faster rate than the other. This results in the separation of the unreacted, enantiomerically enriched starting material from the enantiomerically pure product.

Application to AHPBA Precursors

For the synthesis of (2S,3R)-AHPBA, a racemic mixture of a suitable precursor, such as ethyl 2-hydroxy-4-phenylbutyrate, can be resolved using a lipase.[11] The enzyme will selectively hydrolyze or acylate one enantiomer, allowing for the separation of the two.

Conclusion

The enantioselective synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is a well-developed field with a variety of robust and efficient methods. The choice of synthetic route will be dictated by the specific requirements of the research or development program. The Sharpless Asymmetric Aminohydroxylation offers a direct and highly enantioselective approach from simple alkenes. Diastereoselective methods, such as the nitroaldol reaction, provide excellent stereocontrol when starting from a chiral precursor. Chiral pool synthesis from readily available starting materials like D-mannitol and enzymatic resolutions represent valuable alternative strategies. The continued development of novel catalytic systems and biocatalytic methods will undoubtedly lead to even more efficient and sustainable syntheses of this important chiral building block in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sharpless oxyamination - Wikipedia [en.wikipedia.org]

- 6. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates [organic-chemistry.org]

- 8. A practical diastereoselective synthesis of (-)-bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Physicochemical properties of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

An In-depth Technical Guide to the Physicochemical Properties of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid

Introduction

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid, also known by its CAS Number 59554-14-2, is a chiral non-proteinogenic amino acid derivative.[1][2] Its unique stereochemistry and the presence of multiple functional groups—an amino group, a hydroxyl group, a carboxylic acid, and a phenyl ring—make it a highly valuable building block in medicinal chemistry and pharmaceutical development.[1][3] This guide provides a comprehensive overview of its core physicochemical properties, the experimental methodologies used to determine them, and the implications of these properties for its application in research and drug discovery. The defined (2S,3R) configuration is crucial for ensuring the production of enantiomerically pure compounds, which is a critical factor for efficacy and safety in drug development.[1]

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly as a component of enzyme inhibitors and bioactive peptides.[1] Notably, derivatives of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA) are utilized as inhibitors of enkephalinases and as analogues of bestatin, highlighting its significance in developing therapeutics.[4][5]

Molecular Structure and Identifiers

The structural arrangement of functional groups dictates the molecule's chemical behavior and biological activity.

-

IUPAC Name: (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid[2]

-

Canonical SMILES: C1=CC=C(C=C1)CO)O">C@HN[2]

-

InChI Key: LDSJMFGYNFIFRK-BDAKNGLRSA-N[2]

Caption: Chemical structure and key functional groups of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid.

Physicochemical Data Summary

The following table summarizes the key quantitative physicochemical properties of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid.

| Property | Value | Conditions | Reference(s) |

| Appearance | White powder | Ambient | [1][3] |

| Molecular Weight | 195.22 g/mol | - | [2][3] |

| Melting Point | 225-230 °C | - | [1] |

| Specific Optical Rotation ([α]²⁰_D) | +28.4° to +32.5° | c=1, in 1N HCl | [1] |

| Purity (HPLC) | ≥ 98% | - | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | - | [7][8] |

Detailed Physicochemical Properties

Melting Point

The melting point of a solid is a critical indicator of its purity. For (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid, the reported melting point is in the range of 225-230 °C .[1] A sharp melting range within this window typically signifies high purity. The high melting point is characteristic of amino acids, resulting from the strong intermolecular hydrogen bonding enabled by the zwitterionic nature of the molecule in its solid state.

Experimental Protocol: Capillary Melting Point Determination

This method is chosen for its simplicity, accuracy, and requirement for only a small amount of sample.

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Optical Activity

As a chiral molecule, (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid rotates plane-polarized light. The specific rotation is a fundamental property used to confirm the stereochemical identity and enantiomeric purity of the compound.

-

Specific Rotation ([α]²⁰_D): +28.4° to +32.5°[1]

This measurement is conducted at 20°C using the sodium D-line (589 nm), with the sample dissolved at a concentration of 1 g/100mL in 1N Hydrochloric Acid.[1] The positive sign indicates that it is dextrorotatory under these conditions.

Experimental Protocol: Polarimetry

The choice of a polarimeter is standard for measuring optical rotation, providing a direct measure of the sample's effect on plane-polarized light.

-

Solution Preparation: A solution of known concentration (c) is prepared by accurately weighing the sample and dissolving it in a specific solvent (1N HCl) in a volumetric flask.

-

Blank Measurement: The polarimeter sample tube (of a known path length, l) is filled with the pure solvent, and the instrument is zeroed.

-

Sample Measurement: The tube is then filled with the prepared sample solution, and the observed angle of rotation (α) is measured.

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l * c).

Solubility

The solubility profile is critical for drug development, influencing formulation, administration routes, and bioavailability. (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is reported to be insoluble in water but soluble in organic solvents.[7][8]

This behavior can be explained by its molecular structure. While it possesses polar functional groups (amino, hydroxyl, carboxyl), the large, nonpolar phenyl group significantly contributes to its overall hydrophobicity, limiting its solubility in water.[9] As with other amino acids, its solubility is pH-dependent.[10] In acidic or basic solutions, the amino and carboxyl groups become charged (NH₃⁺ or COO⁻), which typically increases aqueous solubility due to ion-dipole interactions with water.[9][10]

Experimental Protocol: Shake-Flask Method (for Thermodynamic Solubility)

This is the gold-standard method for determining thermodynamic solubility, as it ensures equilibrium is reached.

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Ionization Constant (pKa)

-

Carboxylic Acid (-COOH): This group is acidic. For similar amino acid structures, the pKa is typically in the range of 2-3.

-

Amino Group (-NH₂): This group is basic. The pKa of its conjugate acid (-NH₃⁺) is typically in the range of 9-10.

The molecule exists as a zwitterion at its isoelectric point (pI), the pH at which the net charge is zero. Understanding the pKa values is essential for predicting the molecule's charge state at different physiological pHs, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

This is a robust and common method for determining the pKa values of ionizable groups.

-

Solution Preparation: The compound is dissolved in water or a co-solvent system to a known concentration.

-

Titration: The solution is titrated with a standardized strong acid (e.g., HCl) and separately with a standardized strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.

Spectroscopic Properties

Spectroscopic analysis is indispensable for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for this compound is not available in the search results, the expected ¹H and ¹³C NMR signals can be predicted based on its structure:

-

¹H NMR:

-

Aromatic Protons: Signals expected in the ~7.2-7.4 ppm region, corresponding to the protons on the phenyl ring.[11][12]

-

Methine Protons (-CH-): Protons on the carbons bearing the amino and hydroxyl groups would appear as complex multiplets in the aliphatic region.

-

Methylene Protons (-CH₂-): The protons of the benzyl CH₂ group would appear as a distinct signal, likely a multiplet, in the upfield region (~2.5-3.0 ppm).[11]

-

Exchangeable Protons: The protons of the -OH, -NH₂, and -COOH groups would appear as broad signals whose chemical shifts are dependent on solvent and concentration.

-

-

¹³C NMR:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands are:

-

O-H Stretch: A broad band around 3300-2500 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.[14][15] The alcohol O-H stretch would also appear in this region.

-

N-H Stretch: A medium intensity band around 3300-3000 cm⁻¹, corresponding to the primary amine.

-

C-H Stretch (Aromatic): Bands typically appear just above 3000 cm⁻¹ (~3100-3000 cm⁻¹).[14]

-

C-H Stretch (Aliphatic): Bands appear just below 3000 cm⁻¹ (~2990-2850 cm⁻¹).[14]

-

C=O Stretch: A strong, sharp absorption band around 1720-1700 cm⁻¹ for the carboxylic acid carbonyl group.[14][16]

-

C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio, allowing for the determination of the molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₁₀H₁₃NO₃) by measuring the exact mass to within a few parts per million (ppm).

Significance in Drug Development

The physicochemical properties of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid are directly linked to its utility as a versatile synthetic intermediate.[1]

-

Stereochemical Purity: The defined (2S,3R) configuration is essential for creating stereochemically pure active pharmaceutical ingredients (APIs). This is critical because different stereoisomers can have vastly different biological activities and safety profiles.

-

Functional Group Versatility: The presence of amino, hydroxyl, and carboxyl groups allows for a wide range of chemical modifications, including peptide bond formation, acylation, and the attachment of protecting groups.[1] This makes it a valuable building block for complex molecules.

-

Role as a Peptide Isostere: The α-hydroxy-β-amino acid structure can act as a non-hydrolyzable isostere of a peptide bond. This is a key strategy in designing protease inhibitors, as it mimics the transition state of peptide hydrolysis, leading to potent enzyme inhibition.[17] This is exemplified by its use in synthesizing bestatin analogues and other enzyme inhibitors.[4][18]

Caption: Role of (2S,3R)-AHPA as a versatile building block in synthesis.

Conclusion

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is a chiral intermediate of significant value in pharmaceutical and peptide synthesis.[1] Its distinct physicochemical properties—high melting point, specific optical rotation, and functional group reactivity—are direct consequences of its unique molecular structure. A thorough understanding and precise measurement of these properties are fundamental for its effective application in the synthesis of complex, stereochemically pure therapeutic agents, particularly enzyme inhibitors and bioactive peptides. The methodologies outlined in this guide represent standard, validated approaches for characterizing this and similar compounds, ensuring data integrity and reproducibility in a research and development setting.

References

- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid丨CAS 59554-14-2. LEAPChem.

- (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid. Chem-Impex.

- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride. Sigma-Aldrich.

- A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Taylor & Francis Online.

- (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. BOC Sciences.

- 3-Amino-2-hydroxy-4-phenylbutanoic acid.

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955).

- (2S,3R)-3-AMINO-2-HYDROXY-4-PHENYLBUTYRIC ACID HYDROCHLORIDE. ChemicalBook.

- (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid. Benchchem.

- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- The Solubility of Amino Acids in Various Solvent Systems.

- Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI.

- (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid. Santa Cruz Biotechnology.

- (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97%. Fisher Scientific.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- 3-Phenylbutyric acid. NIST WebBook.

- 4-Phenylbutyric acid(1821-12-1) 1H NMR spectrum. ChemicalBook.

- 4-Phenylbutyric acid(1821-12-1) IR Spectrum. ChemicalBook.

Sources

- 1. leapchem.com [leapchem.com]

- 2. 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid 128223-55-2 [sigmaaldrich.com]

- 5. (2S,3R)-3-AMINO-2-HYDROXY-4-PHENYLBUTYRIC ACID HYDROCHLORIDE | 128223-55-2 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid | 62023-65-8 | Benchchem [benchchem.com]

- 8. (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, 97% | Fisher Scientific [fishersci.ca]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955) [hmdb.ca]

- 12. 4-Phenylbutyric acid(1821-12-1) 1H NMR spectrum [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. 3-Phenylbutyric acid [webbook.nist.gov]

- 16. 4-Phenylbutyric acid(1821-12-1) IR Spectrum [chemicalbook.com]

- 17. tandfonline.com [tandfonline.com]

- 18. cenmed.com [cenmed.com]

In-Depth Technical Guide: Crystal Structure Analysis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid Moiety in the Context of the Metallo-aminopeptidase Inhibitor Bestatin

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of the (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA) moiety, a critical component of the potent metallo-aminopeptidase inhibitor, bestatin. Due to the lack of a publicly available crystal structure of the isolated AHPA molecule, this guide utilizes the crystallographic data of bestatin in complex with the aminopeptidase from Aeromonas proteolytica (PDB entry: 1TXR) as a high-fidelity proxy. We will delve into the experimental determination of the crystal structure via single-crystal X-ray diffraction, analyze the intricate network of intermolecular interactions governing the crystal packing, and discuss the profound implications of these structural insights for rational drug design and development.

Introduction: The Significance of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid in Medicinal Chemistry

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA) is a non-proteinogenic amino acid that serves as a cornerstone in the design of numerous enzyme inhibitors. Its unique stereochemistry and the presence of hydroxyl and amino groups in a specific spatial arrangement are pivotal for its biological activity. Derivatives of AHPA are recognized as potent inhibitors of enkephalinases, enzymes responsible for the degradation of enkephalins, which are endogenous opioid peptides. By inhibiting these enzymes, AHPA derivatives can augment the natural pain-relieving effects of enkephalins.

One of the most prominent and well-studied derivatives of AHPA is bestatin, chemically known as [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine. Bestatin is a highly effective, reversible inhibitor of various aminopeptidases, including aminopeptidase B, aminopeptidase N, and leukotriene A4 hydrolase. Its ability to chelate the active site metal ions of these enzymes, a function directly mediated by the AHPA moiety, underpins its inhibitory action. The structural analysis of bestatin, therefore, offers invaluable insights into the binding modes and structure-activity relationships of AHPA-based inhibitors, guiding the development of next-generation therapeutics for pain management, inflammation, and cancer.

Methodology: From Crystal Growth to Structure Elucidation

The determination of a molecule's three-dimensional arrangement in a crystal is a meticulous process that begins with the growth of high-quality single crystals and culminates in the refinement of a detailed atomic model.

Crystallization of Amino Acid Derivatives

Obtaining diffraction-quality single crystals is often the most challenging step in crystal structure analysis. For amino acids and their derivatives, which are often zwitterionic and highly soluble in polar solvents, several crystallization techniques are commonly employed:

-

Slow Evaporation: A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals begin to form.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a reservoir of a solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: The solubility of many compounds decreases with temperature. A saturated solution at a higher temperature is slowly cooled to induce crystallization.

For bestatin, co-crystallization with its target enzyme is a common strategy to obtain crystals suitable for X-ray diffraction and to study the inhibitor-enzyme interactions.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement within a crystalline solid.[1] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern of spots, which is recorded on a detector. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal.

The experimental workflow for SC-XRD can be summarized as follows:

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the diffraction experiment only provides the intensities of the diffracted waves, not their phases. Computational methods are employed to solve this problem and generate an initial electron density map. This map is then interpreted to build an atomic model of the molecule.

The initial model is then refined against the experimental data to improve its accuracy. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated diffraction patterns. The quality of the final model is assessed using various statistical parameters, such as the R-factor.

A wide range of software is available for crystallographic analysis, including packages for data collection, structure solution, refinement, and visualization.

Crystal Structure Analysis of Bestatin (PDB ID: 1TXR)

The crystal structure of bestatin in complex with the aminopeptidase from Aeromonas proteolytica was determined at a resolution of 2.0 Å.[1][2] This high-resolution structure provides a detailed view of the inhibitor's conformation and its interactions within the enzyme's active site. For the purpose of this guide, we will focus our analysis on the structure of the bestatin molecule itself, particularly the (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid moiety.

Molecular Conformation

Within the crystal structure, the AHPA moiety of bestatin adopts a specific, low-energy conformation. The phenyl ring is oriented to engage in hydrophobic interactions with the enzyme's binding pocket. The hydroxyl and amino groups are positioned to chelate the catalytic zinc ions in the active site, which is the primary mechanism of inhibition. The stereochemistry at the C2 (S) and C3 (R) positions is crucial for this precise positioning and high-affinity binding.

Intermolecular Interactions

In the solid state, molecules are held together by a network of non-covalent interactions. These interactions dictate the crystal packing and influence the physical properties of the material. A thorough analysis of these interactions is essential for understanding the stability and behavior of the crystalline form.

The key intermolecular interactions involving the AHPA moiety of bestatin within the crystal lattice include:

-

Hydrogen Bonds: The hydroxyl and amino groups of the AHPA moiety are potent hydrogen bond donors, while the carboxylate and hydroxyl oxygens can act as acceptors. These interactions are critical in stabilizing the crystal packing.

-

Van der Waals Forces: The phenyl group of the AHPA moiety participates in van der Waals interactions, including π-π stacking with aromatic residues in the enzyme's active site, contributing to the overall binding affinity.

-

Metal Coordination: The primary interaction responsible for the inhibitory activity of bestatin is the coordination of the hydroxyl and amino groups of the AHPA moiety to the zinc ions in the enzyme's active site.

The following diagram illustrates the key intermolecular interactions of the AHPA moiety:

Crystallographic Data Summary

The following table summarizes the key crystallographic data for the complex of bestatin with Aeromonas proteolytica aminopeptidase (PDB ID: 1TXR).

| Parameter | Value |

| PDB ID | 1TXR |

| Resolution (Å) | 2.00 |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (Å) | a=57.3, b=78.9, c=80.2 |

| R-value (work) | 0.195 |

| R-free | 0.245 |

Implications for Drug Development

The detailed structural understanding of how the AHPA moiety of bestatin interacts with its target enzyme has profound implications for the rational design of new and improved inhibitors.

-

Structure-Activity Relationship (SAR) Studies: The crystal structure provides a 3D template for understanding the SAR of bestatin and its analogs. Modifications to the AHPA scaffold can be rationally designed to enhance binding affinity, selectivity, and pharmacokinetic properties.

-

Lead Optimization: By visualizing the binding site, medicinal chemists can identify opportunities for introducing new functional groups to the inhibitor that can form additional favorable interactions with the enzyme, thereby increasing potency.

-

De Novo Design: The structural information can be used in computational drug design programs to design novel inhibitors de novo that are tailored to the specific architecture of the target enzyme's active site.

Conclusion

The crystal structure analysis of the (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid moiety, as exemplified by its incorporation in the inhibitor bestatin, provides a wealth of information that is crucial for the fields of medicinal chemistry and drug development. The precise knowledge of its three-dimensional conformation and the intricate network of intermolecular interactions that govern its binding to target enzymes empowers scientists to design more potent, selective, and effective therapeutic agents. This technical guide has outlined the key methodologies for crystal structure determination and provided a detailed analysis of the structural features of the AHPA moiety, underscoring its importance as a privileged scaffold in modern drug discovery.

References

-

Stamper, C. C., et al. (2004). Spectroscopic and X-ray crystallographic characterization of bestatin bound to the aminopeptidase from Aeromonas (Vibrio) proteolytica. Biochemistry, 43(30), 9620-9628. [Link]

-

RCSB Protein Data Bank. (2004). 1TXR: X-ray crystal structure of bestatin bound to AAP. [Link]

Sources

Spectroscopic data (NMR, IR, MS) for (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

An In-Depth Spectroscopic Guide to (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid for Drug Development Professionals

Introduction: Elucidating the Structure of a Critical Chiral Building Block

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA) is a non-proteinogenic amino acid that serves as a vital chiral intermediate in the synthesis of various pharmaceuticals. Its specific stereochemistry is crucial for its role as a key structural component in a class of protease inhibitors, including Bestatin and its analogs. Accurate and comprehensive characterization of AHPBA is paramount for ensuring the purity, identity, and quality of active pharmaceutical ingredients (APIs).

This guide provides a detailed technical overview of the primary spectroscopic techniques used to elucidate and confirm the structure of AHPBA: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not consistently available in public databases, this document synthesizes expected spectral data based on fundamental principles and analysis of analogous structures. The protocols and interpretations provided are designed to be self-validating, offering researchers a robust framework for quality control and structural verification.

Molecular Identity and Structure

The foundational step in any spectroscopic analysis is understanding the target molecule's connectivity and stereochemistry. AHPBA possesses a molecular formula of C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol .[1][2] Its structure includes a phenyl ring, a four-carbon butyric acid backbone, an amino group at the C3 position, and a hydroxyl group at the C2 position. The specific (2S, 3R) stereochemistry is critical to its biological function.

Caption: 2D Structure of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the AHPBA sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will cause the exchange of labile protons (OH, NH₂, COOH), making them disappear from the spectrum, which can be a useful diagnostic tool. DMSO-d₆ will typically allow for the observation of all protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).[3] These experiments are invaluable for confirming proton-proton and proton-carbon connectivities, respectively.[4]

¹H NMR: Predicted Spectral Data

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. Based on the structure of AHPBA, the following signals are predicted.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Key Couplings |

| H-Ar (Phenyl) | 7.20 - 7.40 | Multiplet (m) | 5H | Aromatic protons of the monosubstituted benzene ring. |

| H2 | ~4.1 - 4.3 | Doublet (d) | 1H | Methine proton attached to the carbon bearing the hydroxyl group (C2). Coupled to H3. |

| H3 | ~3.4 - 3.6 | Multiplet (m) | 1H | Methine proton attached to the carbon bearing the amino group (C3). Coupled to H2 and the two H4 protons. |

| H4a, H4b | ~2.8 - 3.0 | Doublet of doublets (dd) | 2H | Diastereotopic methylene protons adjacent to the phenyl ring and C3. They will show geminal coupling to each other and vicinal coupling to H3. |

| -OH, -NH₂, -COOH | Variable (Broad) | Singlet (s, broad) | 3H | Labile protons whose chemical shifts are highly dependent on solvent, concentration, and temperature. Will exchange with D₂O. |

¹³C NMR: Predicted Spectral Data

The ¹³C NMR spectrum identifies all unique carbon environments within the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C1 (C=O) | 175 - 180 | Carboxylic acid carbonyl carbon, typically deshielded. |

| C-Ar (Quaternary) | 135 - 140 | The carbon of the phenyl ring attached to the butyric acid chain. |

| CH-Ar (Phenyl) | 126 - 130 | Aromatic carbons of the phenyl ring. |

| C2 (-CHOH) | 70 - 75 | Carbon bearing the hydroxyl group, deshielded by the electronegative oxygen. |

| C3 (-CHNH₂) | 55 - 60 | Carbon bearing the amino group. |

| C4 (-CH₂) | 38 - 45 | Methylene carbon adjacent to the phenyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of specific chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid samples as it requires minimal to no sample preparation.[5][6]

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Take a background spectrum of the empty crystal.[7]

-

Sample Application: Place a small amount of the powdered AHPBA sample onto the crystal.

-

Apply Pressure: Use the built-in pressure clamp to ensure firm, even contact between the sample and the crystal surface.[8]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After analysis, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.

IR: Predicted Absorption Bands

The IR spectrum of AHPBA is expected to show characteristic absorption bands corresponding to its key functional groups.[9][10]

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3200 - 3500 (broad) | O-H stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding. |

| 3000 - 3300 (medium) | N-H stretch | Amine (-NH₂) | Indicates the primary amine group. Often appears as one or two distinct peaks on top of the broad O-H band. |

| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid (-COOH) | A very broad absorption underlying the N-H and C-H stretches, characteristic of the hydrogen-bonded dimer of a carboxylic acid. |

| 3030 - 3080 (weak) | C-H stretch | Aromatic | Aromatic C-H stretching vibrations. |

| 2850 - 2960 (medium) | C-H stretch | Aliphatic | Aliphatic C-H stretching from the -CH₂- and -CH- groups. |

| ~1710 (strong) | C=O stretch | Carboxylic Acid (-COOH) | A strong, sharp peak confirming the presence of the carbonyl group. |

| 1550 - 1640 (medium) | N-H bend | Amine (-NH₂) | Bending vibration of the primary amine. |

| 1450 - 1600 (medium-weak) | C=C stretch | Aromatic Ring | A series of absorptions characteristic of the benzene ring. |

| 1050 - 1250 (strong) | C-O stretch | Alcohol & Carboxylic Acid | Strong stretching vibrations for the C-O single bonds. |

| 690 - 770 (strong) | C-H bend (out-of-plane) | Aromatic | Bending vibrations indicative of a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like amino acids, as it typically produces an intact molecular ion.[11][12]

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the AHPBA sample (~1-10 µg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid for positive ion mode. Formic acid aids in protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[13]

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect protonated molecules ([M+H]⁺).

-

Tandem MS (MS/MS): To confirm fragmentation, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[14]

MS: Predicted Molecular Ion and Fragmentation

The molecular weight of AHPBA is 195.22. In positive ion ESI-MS, the primary ion observed will be the protonated molecule.

| m/z (mass-to-charge ratio) | Proposed Ion | Description |

| 196.09 | [M+H]⁺ | Protonated molecular ion (C₁₀H₁₄NO₃⁺). Confirms the molecular weight. |

| 178.08 | [M+H - H₂O]⁺ | Loss of a water molecule from the hydroxyl group. A common fragmentation for alcohols. |

| 150.08 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the carboxylic acid group. |

| 133.09 | [C₉H₁₃N]⁺ | Loss of both water and formic acid (HCOOH), a common neutral loss from protonated carboxylic acids. |

| 106.06 | [C₇H₈N]⁺ | Alpha-cleavage between C2 and C3, yielding the protonated 2-amino-3-phenylpropyl fragment. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl groups. |

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontsize=9];M_H [label="[M+H]⁺\nm/z = 196.09", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_H_H2O [label="[M+H - H₂O]⁺\nm/z = 178.08", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_H_HCOOH [label="[M+H - HCOOH]⁺\nm/z = 150.08", fillcolor="#FBBC05", fontcolor="#202124"]; Fragment_106 [label="[C₇H₈N]⁺\nm/z = 106.06", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tropylium [label="[C₇H₇]⁺\nm/z = 91.05", fillcolor="#5F6368", fontcolor="#FFFFFF"];

M_H -> M_H_H2O [label="- H₂O"]; M_H -> M_H_HCOOH [label="- HCOOH"]; M_H -> Fragment_106 [label="α-cleavage"]; Fragment_106 -> Tropylium [label="- NH₃"]; }

Caption: Plausible ESI-MS fragmentation pathway for protonated AHPBA.

Integrated Analysis Workflow

No single technique provides a complete structural picture. True analytical confidence is achieved by integrating the data from NMR, IR, and MS. Each technique corroborates the others, providing a self-validating system for structural elucidation.

Caption: Integrated workflow for the structural confirmation of AHPBA.

Conclusion

The structural integrity of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is foundational to its utility in pharmaceutical synthesis. Through a synergistic application of NMR, IR, and MS, researchers can unequivocally confirm its molecular weight, identify all constituent functional groups, and map the precise atomic connectivity and stereochemistry. This guide provides the expected spectral signatures and robust analytical protocols necessary to perform this characterization with a high degree of scientific confidence, ensuring the quality and consistency required in drug development.

References

-

Forseth, T. F., & Parker, E. J. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life (Basel, Switzerland), 12(2), 263. Available at: [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Sarrou, J. (2013). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. JOVE. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10987161, 3-Amino-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link].

-

Parker, E. T., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. PubMed Central. Available at: [Link]

-

Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC. Available at: [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Naranjo, Y. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3059475, Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R,S)-. Retrieved from [Link].

-

Barth, A. (2000). The infrared absorption of amino acid side chains. ResearchGate. Available at: [Link]

-

University of California, Davis. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

-

Chromedia. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

-

Mistrik, R. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

Chan, E. C. Y., & Ho, P. C. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available at: [Link]

-

Filo. (2025). Question The compound with formula C10H13NO3 was analyzed by both IR and... Retrieved from [Link]

-

NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

-

Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ChemBK. (n.d.). (2S,3S)-2-Hydroxy-3-amino-4-phenylbutyric acid. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 4. di.univr.it [di.univr.it]

- 5. agilent.com [agilent.com]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. youtube.com [youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 11. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid: From Discovery to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and significance of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA), a pivotal non-proteinogenic amino acid. We will delve into its initial identification as a key component of the potent enzyme inhibitor Bestatin, explore the evolution of its chemical synthesis, and discuss its enduring impact on medicinal chemistry and drug development.

The Serendipitous Discovery via a Microbial Metabolite

The story of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is inextricably linked to the discovery of Bestatin. In 1976, a team of Japanese scientists led by Hamao Umezawa isolated a novel, low-molecular-weight dipeptide from the culture broth of Streptomyces olivoreticuli. This compound, which they named Bestatin, was identified as N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine. The initial interest in Bestatin stemmed from its ability to inhibit various aminopeptidases, including leucine aminopeptidase and aminopeptidase B.

Hydrolysis of Bestatin revealed the presence of L-leucine and a then-unusual amino acid. Through meticulous structural elucidation, including X-ray crystallography, this novel component was identified as (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. This discovery marked the first identification of this unique amino acid and laid the foundation for decades of research into its properties and applications.

Figure 1: The discovery pathway of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA) through the isolation and structural analysis of Bestatin.

The Unique Structure and Stereochemistry of AHPA

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is a non-proteinogenic β-amino acid with two chiral centers, giving rise to four possible stereoisomers. The naturally occurring and biologically active form found in Bestatin is the (2S,3R) isomer. This specific stereochemistry is crucial for its biological activity, as it dictates the precise three-dimensional orientation of the functional groups responsible for interacting with the active sites of target enzymes.

| Property | Value |

| IUPAC Name | (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| CAS Number | 59554-14-2 |

The presence of both an amino group and a hydroxyl group on adjacent carbons, along with a phenyl group, provides a unique structural motif that has made AHPA a valuable building block in medicinal chemistry.

The Evolution of Synthetic Strategies for AHPA

The limited availability of (2S,3R)-AHPA from natural sources necessitated the development of efficient and stereoselective synthetic routes. The ability to chemically synthesize this key amino acid and its analogs has been instrumental in exploring the structure-activity relationships of Bestatin and in the development of novel therapeutic agents.

Early synthetic approaches often involved classical resolution methods, which were laborious and provided low yields. Over time, more sophisticated strategies have emerged, focusing on asymmetric synthesis to directly obtain the desired (2S,3R) stereoisomer.

Key Synthetic Approaches:

-

From N-acyl-α-aminoacetophenone: One of the earlier methods involved the synthesis from readily available N-acyl-α-aminoacetophenones, providing a scalable route for production.

-

Horner-Wadsworth-Emmons Reaction: A common precursor strategy utilizing an α,β-unsaturated ester, prepared via a Horner-Wadsworth-Emmons reaction, has been developed for the synthesis of Bestatin and other bioactive molecules.

-

Asymmetric Catalytic Darzens Reaction: A highly enantioselective Darzens reaction between α-diazoacetamides and aldehydes has been employed for the synthesis of (-)-Bestatin, highlighting the power of modern catalytic methods.

-

Hydroxylation of Enolates: An efficient synthesis of N-protected AHPA has been achieved through the hydroxylation of an enolate derived from a corresponding amino ester.

Figure 2: A generalized workflow for the asymmetric synthesis of (2S,3R)-AHPA, emphasizing the critical stereoselective step.

Therapeutic Significance and Applications of AHPA-Containing Molecules

The discovery that Bestatin, and by extension its core component AHPA, could modulate the immune system and inhibit key enzymes opened up new avenues for therapeutic intervention.

Immunomodulation and Cancer Therapy

Bestatin, also known by its generic name Ubenimex, has been used clinically as an immunomodulator in cancer chemotherapy. It has been shown to enhance the immune response by stimulating T-lymphocytes and activating macrophages. This immunomodulatory activity, coupled with its ability to inhibit aminopeptidases that can inactivate certain chemotherapeutic agents, makes it a valuable adjuvant in cancer treatment. Clinical trials have demonstrated its effectiveness in prolonging the survival of patients with acute non-lymphocytic leukemia.

Enzyme Inhibition

The primary mechanism of action of Bestatin is the inhibition of various metalloproteases. The (2S,3R)-AHPA moiety plays a crucial role in binding to the active site of these enzymes.

-

Aminopeptidases: Bestatin is a potent inhibitor of aminopeptidase B and leucine aminopeptidase.

-

Leukotriene A₄ Hydrolase: It also inhibits leukotriene A₄ hydrolase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes.

-

Enkephalinase: Derivatives of AHPA have been investigated as inhibitors of enkephalinases, with the potential to augment the analgesic effects of enkephalins.

The unique inhibitory profile of AHPA-containing molecules has made them valuable tools for studying the physiological roles of these enzymes and for developing novel therapeutic agents for a range of diseases.

A Versatile Chiral Building Block

Beyond

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid: A Technical Guide to a Cornerstone Chiral Building Block in Drug Discovery

Abstract

The imperative for stereochemical precision in modern drug development has elevated the importance of chiral building blocks—enantiomerically pure compounds that serve as foundational scaffolds for complex bioactive molecules.[1][2][3] Among these, (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA), a non-proteinogenic amino acid, has emerged as a preeminent synthon. Its unique α-hydroxy-β-amino acid structure serves as a potent transition-state isostere for peptide bond hydrolysis, making it an indispensable component in the rational design of highly specific enzyme inhibitors. This technical guide provides an in-depth analysis of AHPA, covering its stereoselective synthesis, physicochemical properties, and its pivotal role in the construction of clinically significant pharmaceuticals, most notably the aminopeptidase inhibitor Bestatin and key intermediates for HIV protease inhibitors.

Introduction: The Strategic Value of a Unique Pharmacophore

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid is more than a mere synthetic intermediate; it is a carefully designed molecular key, shaped to interact with the active sites of specific enzymes, particularly metalloproteases.[4][5] The precise spatial arrangement of its four key functional groups—the carboxylic acid, the hydroxyl group, the amino group, and the phenyl side chain—is critical to its function. The (2S,3R) configuration allows the molecule to mimic the tetrahedral transition state of a scissile peptide bond during enzymatic hydrolysis.[6] This mimicry enables molecules incorporating the AHPA scaffold to act as potent, competitive inhibitors, binding to the enzyme active site with high affinity and disrupting its catalytic cycle.

Its most prominent application is in the synthesis of Bestatin, an immunomodulating agent and powerful inhibitor of aminopeptidase B and leucine aminopeptidase, which has found clinical use in cancer therapy.[7][8][9] Furthermore, the AHPA core is a recurring motif in the development of other critical therapeutics, including antivirals.[10][11] This guide will elucidate the chemical principles and practical methodologies that make AHPA an invaluable tool for researchers in medicinal chemistry and drug development.

Physicochemical & Structural Properties

A clear understanding of a building block's fundamental properties is essential for its effective application in multi-step synthesis.

| Property | Value | Source |

| IUPAC Name | (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | [12] |

| Abbreviation | (2S,3R)-AHPA | |

| CAS Number | 59554-14-2 | [12][13] |

| Molecular Formula | C₁₀H₁₃NO₃ | [12] |

| Molecular Weight | 195.22 g/mol | [12][14] |

| Appearance | White solid | [15] |

| Stereochemistry | (2S, 3R) | [12] |

| SMILES | C1=CC=C(C=C1)CO)O)N | [12] |

| Storage | Recommended at -20°C for long-term stability |

Stereoselective Synthesis: Mastering Chirality

The primary challenge in synthesizing AHPA lies in the precise and simultaneous control of two adjacent stereocenters (C2 and C3). The biological efficacy of its derivatives is exquisitely sensitive to this stereochemistry, rendering non-selective methods inadequate. Several robust strategies have been developed to address this challenge.

-

From Chiral Pool Precursors: One of the most direct approaches utilizes readily available chiral amino acids, such as L-phenylalanine. A notable method involves the hydroxylation of an enolate derived from a protected (3S)-3-amino-4-phenylbutanoate ester.[16] This strategy leverages the existing stereocenter at C3 to direct the stereoselective introduction of the hydroxyl group at C2.

-

Asymmetric Catalysis: Modern catalytic methods offer highly efficient routes from achiral starting materials.[1] An asymmetric Darzens reaction between an α-diazoacetamide and benzaldehyde, for instance, can generate a cis-glycidic amide with high enantiomeric purity, which can then be converted to the AHPA core.[9]

-

Substrate-Controlled Diastereoselection: Another powerful technique involves the highly diastereoselective cyanohydrin formation from (S)-2-N,N-dibenzylamino-3-phenylpropanal.[17] The bulky dibenzylamino group effectively shields one face of the aldehyde, forcing the incoming cyanide nucleophile to attack from the opposite face, thereby setting the desired stereochemistry at C2 relative to the existing center at C3.

The choice of synthetic route often depends on factors such as scale, cost, and the availability of starting materials and specialized catalysts.

Caption: Key synthetic approaches to (2S,3R)-AHPA.

Application Profile: The Architect of Enzyme Inhibitors

The utility of AHPA is best demonstrated through its incorporation into potent, clinically relevant molecules.

Case Study: Bestatin (Ubenimex)

Bestatin is a dipeptide composed of (2S,3R)-AHPA and L-leucine, with the structure N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine.[7][8] It was first isolated from Streptomyces olivoreticuli and functions as a competitive inhibitor of several aminopeptidases.[8][9]

-